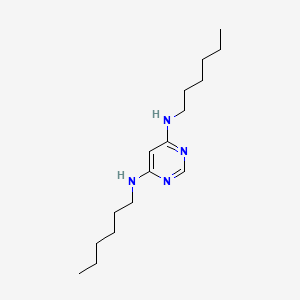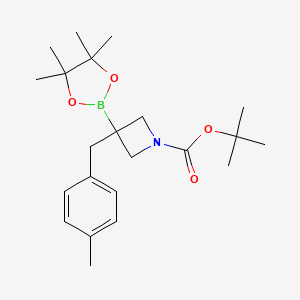
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) is an organotin compound that features a fluorene core substituted with dioctyl groups and trimethylstannane groups at the 2,7-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) typically involves the reaction of 9,9-dioctylfluorene with trimethyltin chloride. The reaction is carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The general reaction scheme is as follows:
Starting Materials: 9,9-Dioctylfluorene and trimethyltin chloride.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Anhydrous toluene or tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated under reflux for several hours under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as halides or organometallic reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and organohalides.
Major Products Formed
Substitution Reactions: New organotin compounds with different functional groups.
Oxidation Reactions: Fluorenone derivatives.
Coupling Reactions: Extended conjugated systems or polymers.
Aplicaciones Científicas De Investigación
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) has several scientific research applications, including:
Organic Electronics: Used as a precursor for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) in its applications involves its ability to participate in various chemical reactions due to the presence of the trimethylstannane groups. These groups can undergo substitution or coupling reactions, allowing the compound to form new bonds and structures. The fluorene core provides a rigid and conjugated framework that contributes to the electronic properties of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
(9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester): Used in similar applications for the synthesis of conjugated polymers.
(9,9-Dioctyl-2,7-dibromofluorene): Another precursor for the synthesis of polymer semiconductors.
(9,9-Dihexyl-2,7-dibromofluorene): Similar structure with hexyl groups instead of octyl groups.
Uniqueness
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(trimethylstannane) is unique due to the presence of trimethylstannane groups, which provide distinct reactivity compared to boronic acid or bromide derivatives. This allows for different types of chemical transformations and applications in materials science and organic electronics.
Propiedades
Fórmula molecular |
C35H58Sn2 |
|---|---|
Peso molecular |
716.3 g/mol |
Nombre IUPAC |
(9,9-dioctyl-7-trimethylstannylfluoren-2-yl)-trimethylstannane |
InChI |
InChI=1S/C29H40.6CH3.2Sn/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29;;;;;;;;/h13-14,19-22H,3-12,17-18,23-24H2,1-2H3;6*1H3;; |
Clave InChI |
IZXSFGHJQYILFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)[Sn](C)(C)C)C3=C1C=C(C=C3)[Sn](C)(C)C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


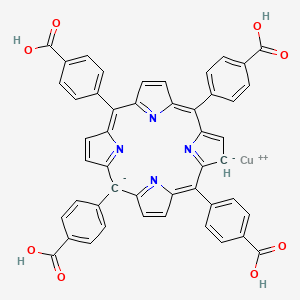
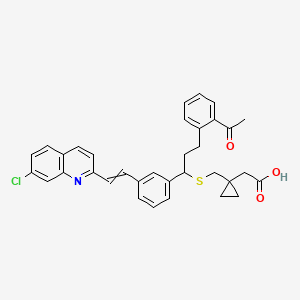


![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)

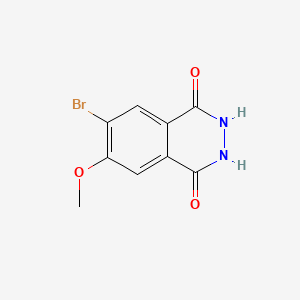
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
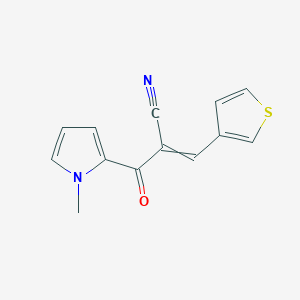
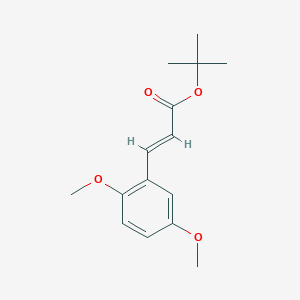
![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)
